molecular formula C13H24Cl2N2O B3807420 N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate

Cat. No.: B3807420
M. Wt: 295.2 g/mol
InChI Key: KWUBXFVSYUURCI-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate is a chemical compound known for its diverse applications in scientific research. It is a crystalline solid with a molecular formula of C13H24Cl2N2O and a molecular weight of 295.25 g/mol . This compound is often used in the synthesis of various pharmaceuticals and as a reagent in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(2-pyrrolidinyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This reaction forms the intermediate N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

    Hydration: The final step involves the crystallization of the compound in the presence of water to obtain the hydrate form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

    Purification: Employing techniques such as recrystallization and filtration to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate is widely used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of neurotransmitter analogs and receptor binding assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist depending on the specific receptor subtype. The molecular targets include:

    Dopamine Receptors: Modulating dopamine levels and activity.

    Serotonin Receptors: Affecting serotonin pathways and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride
  • N,N-dimethyl-2-piperidin-2-ylethanamine dihydrochloride

Uniqueness

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to similar compounds, it has a higher affinity for certain neurotransmitter receptors, making it particularly useful in neuropharmacological research .

Properties

IUPAC Name

N,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH.H2O/c1-15(2)10-11-5-7-12(8-6-11)13-4-3-9-14-13;;;/h5-8,13-14H,3-4,9-10H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBXFVSYUURCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.